molecular formula C16H19NO3 B3006396 4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid CAS No. 351163-31-0

4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid

Cat. No.: B3006396
CAS No.: 351163-31-0
M. Wt: 273.332
InChI Key: HLPHVUQJWWDIJD-UHFFFAOYSA-N
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Description

4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.332. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

Biological Activities

In the realm of biology and pharmacology, derivatives of benzoic acid, including structures similar to 4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid, have been explored for their potential biological activities. For instance, Joshi et al. (2008) synthesized 4-pyrrol-1-yl benzoic acid hydrazide analogs, demonstrating antibacterial and antitubercular properties (Joshi et al., 2008). Similarly, Orjala et al. (1993) isolated prenylated benzoic acid derivatives from Piper aduncum leaves, which showed significant antibacterial and molluscicidal activities (Orjala et al., 1993).

Photophysical Properties

Research by Ghosh et al. (2010) into the photophysical properties of a methyl ester of a dimethyl amino benzoic acid derivative suggests the potential for applications in photodynamic therapy or as a photophysical probe (Ghosh et al., 2010).

Metal-Organic Frameworks

Research into metal-organic frameworks (MOFs) by Cui et al. (2011) utilized a compound structurally related to this compound, illustrating its potential in the design of novel MOFs with unique properties (Cui et al., 2011).

Properties

IUPAC Name

4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2)8-13(7-14(18)9-16)17-10-11-3-5-12(6-4-11)15(19)20/h3-7,17H,8-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPHVUQJWWDIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331718
Record name 4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351163-31-0
Record name 4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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